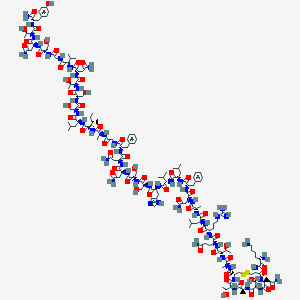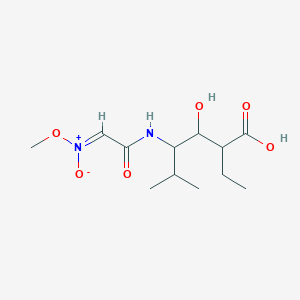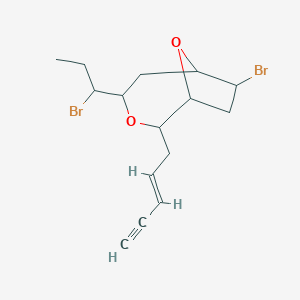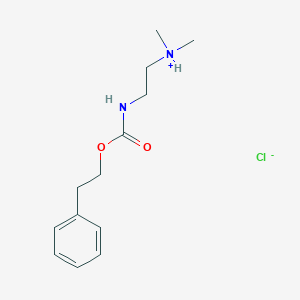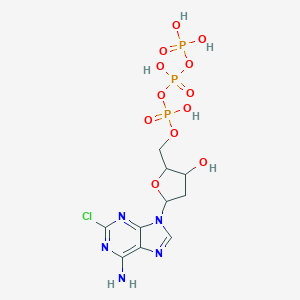
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride, commonly known as Thiobutabarbital, is a chemical compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used to treat seizures, insomnia, and anxiety. Thiobutabarbital has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
Thiobutabarbital acts as a potent GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects:
Thiobutabarbital has a number of important biochemical and physiological effects. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
Thiobutabarbital has a number of advantages and limitations for use in lab experiments. One of the main advantages of Thiobutabarbital is its potent GABA receptor agonist activity. This makes it useful for studying the central nervous system and the regulation of neuronal activity. Thiobutabarbital also has a number of limitations, including its potential for toxicity and its complex synthesis process. Additionally, Thiobutabarbital can have a number of side effects, including drowsiness, dizziness, and impaired coordination.
Zukünftige Richtungen
There are a number of future directions for research on Thiobutabarbital. One potential area of research is in the development of new barbiturate compounds with improved properties and fewer side effects. Another potential area of research is in the study of the mechanism of action of Thiobutabarbital and its effects on the central nervous system. Additionally, Thiobutabarbital may have potential applications in the treatment of a variety of neurological disorders, including epilepsy and anxiety disorders. Further research is needed to fully understand the potential uses and limitations of Thiobutabarbital in scientific research.
Synthesemethoden
Thiobutabarbital can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide to form 2-phenylthiophene. This compound is then reacted with ethyl acetoacetate and piperidine to form the final product, Thiobutabarbital. The synthesis of Thiobutabarbital is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Thiobutabarbital has been extensively studied for its potential use in scientific research. It has been shown to have a number of unique properties that make it useful in a variety of applications. One of the most important applications of Thiobutabarbital is in the study of the central nervous system. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation.
Eigenschaften
CAS-Nummer |
100482-68-6 |
|---|---|
Produktname |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
Molekularformel |
C19H22ClNOS |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
(E)-1-phenyl-4-piperidin-1-ium-1-yl-1-thiophen-2-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+; |
InChI-Schlüssel |
OXODPAZMWGBZRU-JHGYPSGKSA-N |
Isomerische SMILES |
C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
Kanonische SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
Synonyme |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)

